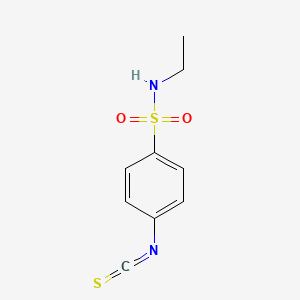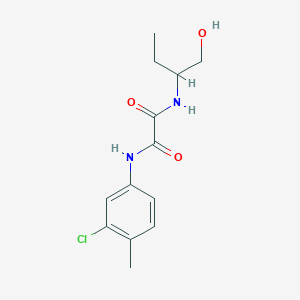
1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride is an organic compound with the molecular formula C6H9ClN2O2S and a molecular weight of 208.67 g/mol . This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride can be achieved through several methods. One common approach involves the methylation of imidazole with methyl iodide followed by alkylation with ethyl bromide . Another method includes the deprotonation of imidazole with sodium hydride, followed by methylation with methyl iodide and subsequent alkylation with ethyl bromide . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, imidazole derivatives generally undergo such reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Scientific Research Applications
1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows it to modify various molecular targets, including proteins and other biomolecules, by forming covalent bonds with nucleophilic sites . The pathways involved in these reactions depend on the specific nucleophiles and conditions used.
Comparison with Similar Compounds
1-Ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and imidazole compounds:
Properties
IUPAC Name |
3-ethyl-2-methylimidazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)8-4-6(9)12(7,10)11/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPICWWZHRTYIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=C1S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide](/img/structure/B2872696.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)
![4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2872699.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)


![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)
![3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid](/img/structure/B2872706.png)




